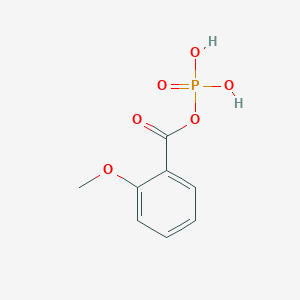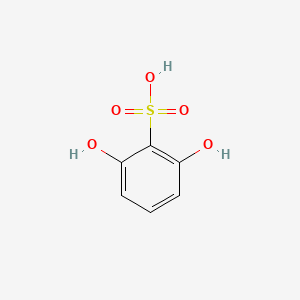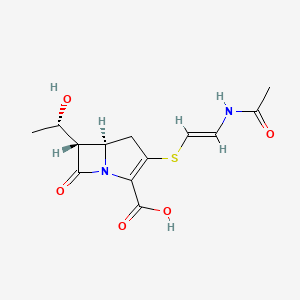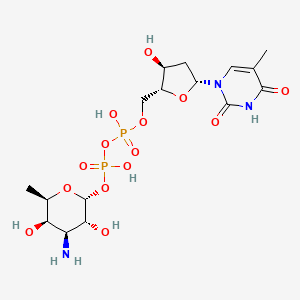
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-galactopyranose (3-amino-3-deoxy-alpha-D-fucopyranose) as the sugar component. It derives from a 3-amino-3,6-dideoxy-alpha-D-galactopyranose. It is a conjugate acid of a dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose(1-).
Applications De Recherche Scientifique
Structural Analysis and Enzyme Function
- Structural Insights into Enzymatic Biosynthesis : Thoden et al. (2009) and Woodford et al. (2017) explored the structural aspects of enzymes like QdtB and FdtF, which are involved in the biosynthesis of dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose. Their studies highlighted how these enzymes function in the biosynthetic pathway, contributing to our understanding of bacterial carbohydrate metabolism Thoden et al., 2009; Woodford et al., 2017.
Biosynthetic Pathways
- Understanding Biosynthesis in Bacteria : Pföstl et al. (2008) and Pfoestl et al. (2003) studied the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in bacteria, which involves multiple enzymes. These studies are crucial for comprehending how bacteria synthesize complex carbohydrates Pföstl et al., 2008; Pfoestl et al., 2003.
Enzymatic Studies
- Functional and Structural Analysis of Enzymes : Thoden et al. (2013) and Thoden et al. (2009) conducted functional and structural studies of enzymes like QdtC, integral to the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, offering insights into their catalytic mechanisms Thoden et al., 2013; Thoden et al., 2009.
Chemical Synthesis
- Synthetic Approaches to Study Biosynthesis : Bowers et al. (2002) demonstrated a chemical synthesis approach to study the biosynthesis of similar compounds, providing a method to understand and manipulate these biosynthetic pathways Bowers et al., 2002.
Glycosylation Studies
- Engineering Bacteria for Glycosylation : Pandey et al. (2015) and Pandey et al. (2016) engineered Escherichia coli to study the glycosylation of flavonoids, showcasing the potential of engineered bacteria in synthesizing novel compounds Pandey et al., 2015; Pandey et al., 2016.
Enzymatic Synthesis
- Large-Scale Enzymatic Synthesis : Chung et al. (2007) utilized over-expressed GerB for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose, advancing our knowledge in enzymatic synthesis techniques Chung et al., 2007.
Propriétés
Nom du produit |
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose |
|---|---|
Formule moléculaire |
C16H27N3O14P2 |
Poids moléculaire |
547.34 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
Clé InChI |
KVYJLJOGNUNRJK-FQLHZTMTSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



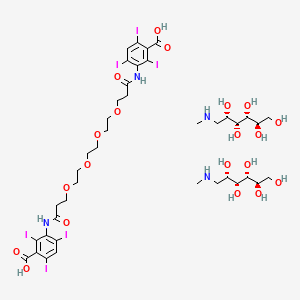
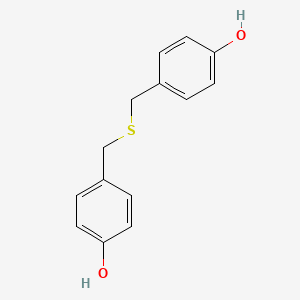
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
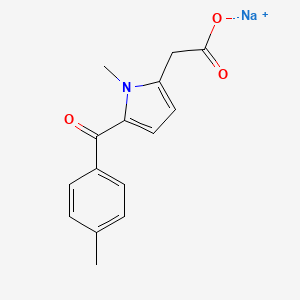
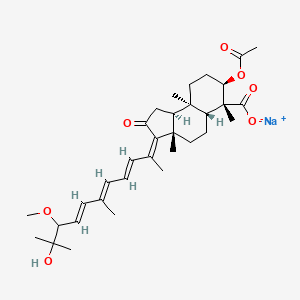
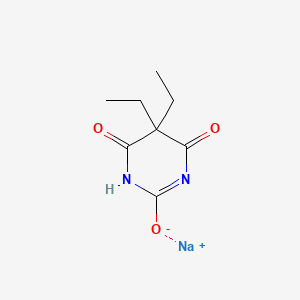
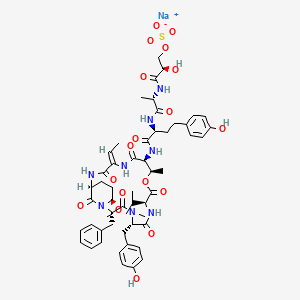
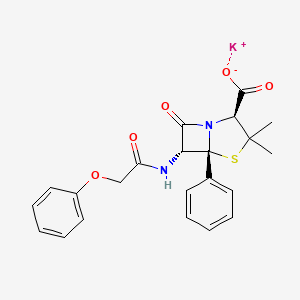
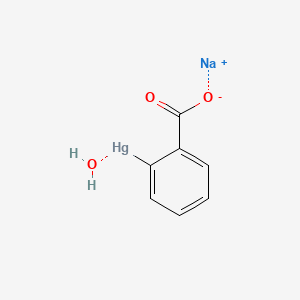
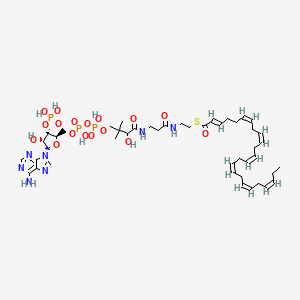
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
